molecular formula C18H16N6O3S B2658138 2-methoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide CAS No. 2034570-18-6

2-methoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Cat. No.: B2658138
CAS No.: 2034570-18-6
M. Wt: 396.43
InChI Key: DLSRHIKEBUHVLA-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H16N6O3S and its molecular weight is 396.43. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: The compound can undergo oxidative reactions at various points, such as the thiophene or methoxy groups.

    • Reduction: Potential reduction sites might include the nitro groups if present.

    • Substitution: The compound's aromatic rings are susceptible to nucleophilic and electrophilic substitutions, especially the benzamide core.

  • Common Reagents and Conditions

    • For oxidation: KMnO₄, Na₂Cr₂O₇ under acidic conditions.

    • For reduction: LiAlH₄, hydrogen with a palladium catalyst.

    • For substitution: Halogenating agents (e.g., Br₂), Friedel-Crafts reagents (e.g., AlCl₃).

  • Major Products: : The specific products vary, but oxidized or reduced derivatives of the original compound are expected. Substitution reactions may yield halogenated derivatives or introduce new functional groups into the benzamide core.

4. Scientific Research Applications: This compound finds utility in various research fields due to its diverse functionality:

  • Chemistry: Used as a ligand in coordination chemistry due to its complex structure.

  • Biology: Investigated for potential enzyme inhibition properties or interactions with biological macromolecules.

  • Medicine

  • Industry: Utilized in the development of novel materials or as a precursor in synthesizing other complex molecules.

5. Mechanism of Action: The exact mechanism by which this compound exerts its effects depends on the context of its application. common mechanisms might include:

  • Binding to active sites of enzymes: The oxadiazole and triazole rings might mimic natural substrates or inhibitors.

  • Interacting with DNA/RNA: The aromatic and heterocyclic rings might intercalate with nucleic acids.

  • Signal transduction pathways: Influence on cellular signaling pathways through interaction with specific proteins or receptors.

6. Comparison with Similar Compounds: Similar compounds might include other benzamide derivatives or those with similar functional groups:

  • N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-methoxybenzamide: Shares structural elements like the benzamide and triazole rings.

  • 2-Methoxy-N-(2-(4-(1H-pyrazol-1-yl)ethyl)benzamide: A variant with a pyrazole ring replacing the oxadiazole group.

  • Thiophene-containing compounds: Numerous molecules share the thiophene ring, providing insights into the effects of this functional group.

The uniqueness of 2-methoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide lies in its multi-functional moieties, offering a wide range of potential interactions and applications in scientific research.

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Properties

IUPAC Name

2-methoxy-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c1-26-14-6-3-2-5-12(14)17(25)19-8-9-24-11-13(21-23-24)18-20-16(22-27-18)15-7-4-10-28-15/h2-7,10-11H,8-9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSRHIKEBUHVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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